molecular formula C8H4F4O B2986662 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one CAS No. 653-15-6

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one

Cat. No.: B2986662
CAS No.: 653-15-6
M. Wt: 192.113
InChI Key: UXFHPIWNFUQEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one, with the CAS registry number 653-15-6, is a fluorinated aromatic ketone of interest in advanced chemical research and development . This compound has a molecular formula of C8H4F4O and a molecular weight of 192.11 g/mol . Its structure, which features a difluorophenyl ring and a geminal difluoro ketone group, makes it a valuable building block in synthetic organic chemistry, particularly for the introduction of fluorinated motifs into target molecules. Researchers utilize this compound as a key synthetic intermediate in the development of more complex molecules. Fluorinated building blocks like this one are critical in pharmaceutical research and materials science, where the introduction of fluorine atoms can significantly alter a compound's metabolic stability, lipophilicity, and binding properties. While specific applications for this exact compound are not detailed in the literature from this search, analogous difluorinated ketones and aryl ketone derivatives are frequently employed in nucleophilic addition reactions, as precursors to heterocyclic compounds, and in the synthesis of ligands for various research applications . This product is intended for research purposes as a chemical intermediate and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-difluorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFHPIWNFUQEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method is the Claisen-Schmidt condensation under basic conditions, which involves the reaction of a difluorophenyl compound with a difluoroethanone precursor . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets, often through the formation of strong hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Positional Isomers: 2,5- vs. 2,4-Difluorophenyl Derivatives

The positional arrangement of fluorine atoms on the phenyl ring significantly influences physicochemical and biological properties. For example:

  • This compound is described in patent applications as a precursor for synthesizing antifungal agents and tetrazole derivatives .

Key Differences:

Property 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one 1-(2,4-Difluorophenyl)-2,2-difluoroethan-1-one
Fluorine Positions 2,5- on phenyl ring 2,4- on phenyl ring
Synthetic Applications Intermediate for cytotoxic agents Precursor for antifungal tetrazoles
Biological Activity Indirect evidence of cytotoxicity Explicit role in apoptosis induction

Aryl-Substituted Difluoroethanones

Variations in the aryl group attached to the difluoroethanone core alter reactivity and applications:

Key Differences:

Property This compound 2,2-Difluoro-1-(thiophen-2-yl)ethan-1-one
Aryl Group Difluorophenyl Thiophene
Electronic Effects Electron-withdrawing fluorines Sulfur-mediated conjugation
Applications Medicinal chemistry Catalysis/material science

Functionalized Analogs with Additional Substituents

Addition of functional groups (e.g., chlorine, methoxy) modulates bioactivity and synthetic utility:

  • 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one (compound 2 in ) extends the ketone to an α,β-unsaturated system, demonstrating high cytotoxicity (IC₅₀ < 10 μM in oral squamous cell carcinomas) via caspase-3-mediated apoptosis .

Key Differences:

Property This compound 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Functional Groups Ethanone core α,β-Unsaturated ketone
Biological Activity Limited data High cytotoxicity (IC₅₀ < 10 μM)
Mechanism of Action N/A Caspase-3 activation and PARP cleavage

Biological Activity

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one is a fluorinated aromatic ketone that has garnered attention for its potential biological activity. The presence of multiple fluorine atoms in its structure enhances its lipophilicity and reactivity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8H6F4O
  • Molecular Weight : Approximately 188.13 g/mol
  • IUPAC Name : 1-(2,5-difluorophenyl)-2,2-difluoroethanone

The compound features a difluorophenyl group attached to a difluoroethanone moiety, providing unique properties that influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity due to its ability to interact with various biomolecules. The following sections detail specific areas of biological activity.

Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor of certain enzymes. For example, it has been investigated for its potential as a β-secretase (BACE1) inhibitor, which is relevant in the treatment of Alzheimer's disease. The binding affinity and inhibitory potency are influenced by the fluorine substitutions on the phenyl ring.

CompoundEnzyme TargetIC50 (μM)Notes
This compoundBACE1TBDPotential inhibitor based on structural analogs
Analog ABACE10.078Demonstrated significant potency
Analog BBACE20.228Selectivity noted

Pharmacological Applications

The compound's unique structure allows it to penetrate biological membranes effectively. Its lipophilic nature suggests potential applications in drug formulation and delivery systems. Research into its pharmacodynamics and pharmacokinetics is ongoing to elucidate its therapeutic potential.

Case Study 1: BACE1 Inhibition

A study focused on the design and synthesis of various analogs related to this compound demonstrated that structural modifications could enhance inhibitory potency against BACE1. The introduction of electron-withdrawing groups was found to improve binding affinity significantly.

Case Study 2: Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have suggested potential efficacy against human immunodeficiency virus (HIV). The mechanism appears to involve interference with viral replication processes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : Binding to active sites of enzymes like BACE1 may inhibit their function.
  • Membrane Penetration : The lipophilic nature allows for effective cell membrane penetration.
  • Receptor Modulation : Potential interactions with various receptors could modulate biological pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one, and what are their mechanistic considerations?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a fluorinated aromatic substrate reacts with a difluoroacetylating agent. For example, 2,5-difluorobenzene can react with difluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Mechanistically, the reaction proceeds through electrophilic aromatic substitution, where the electron-withdrawing fluorine substituents direct the acylation to the para position. Alternative routes may involve halogen exchange reactions or fluorination of pre-formed ketones using agents like DAST (diethylaminosulfur trifluoride) .

Q. How can the structural configuration of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are critical. The 19F^{19}\text{F} spectrum shows distinct signals for the aromatic fluorine atoms (δ ≈ -110 to -120 ppm for ortho/meta positions) and the geminal difluoro group (δ ≈ -90 to -100 ppm). 13C^{13}\text{C} NMR confirms the ketone carbonyl (δ ≈ 190-200 ppm).
  • X-ray Crystallography : Single-crystal X-ray analysis (e.g., as performed in for analogous compounds) reveals bond lengths and angles, confirming the planarity of the ketone group and the spatial arrangement of fluorine substituents .

Q. What analytical techniques are recommended for resolving impurities or by-products in synthesized batches of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210-260 nm) is used to separate impurities. Mass spectrometry (MS) coupled with HPLC (LC-MS) identifies by-products via exact mass analysis (e.g., molecular ion [M+H]⁺ = 216.04 g/mol). Differential scanning calorimetry (DSC) can detect polymorphic impurities by analyzing melting behavior .

Advanced Research Questions

Q. What are the key reactivity patterns of the difluorinated ketone group in this compound under nucleophilic or electrophilic conditions?

  • Methodological Answer :

  • Nucleophilic Attack : The electron-deficient carbonyl carbon is susceptible to nucleophilic addition. For example, Grignard reagents add to the ketone, forming tertiary alcohols. The fluorine substituents reduce electron density, slowing reaction rates compared to non-fluorinated analogs.
  • Electrophilic Substitution : The 2,5-difluorophenyl group directs electrophiles (e.g., nitration, sulfonation) to the para position relative to the ketone. Computational studies (e.g., DFT calculations) can model charge distribution to predict regioselectivity .

Q. How does this compound serve as a precursor in the synthesis of pharmacologically active agents, such as antifungal drugs?

  • Methodological Answer : The compound is a key intermediate in synthesizing triazole antifungals (e.g., ). The ketone group undergoes condensation with hydrazines to form hydrazones, which cyclize to triazole rings. The fluorinated aromatic ring enhances metabolic stability and bioavailability in the final drug molecule. For example, it is used in the synthesis of sulfate esters in advanced antifungal agents .

Q. How can computational models predict the electronic effects of the 2,5-difluorophenyl substituent on the ketone's reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The electron-withdrawing fluorine atoms lower the LUMO energy of the ketone, increasing susceptibility to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using implicit solvation methods (e.g., PCM) to refine reaction predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported CAS registry numbers for this compound?

  • Methodological Answer : Cross-reference multiple authoritative databases (e.g., PubChem, Reaxys) and synthetic protocols. lists CAS 23696-85-7, while cites 102292-50-2. Such discrepancies may arise from isomerism (e.g., 2,4- vs. 2,5-difluorophenyl) or registry errors. Confirm identity via analytical data (NMR, HRMS) and compare with literature spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.